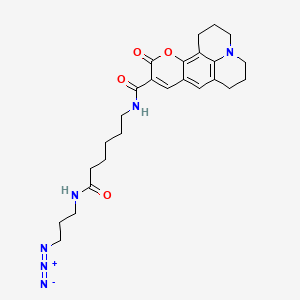
Coumarin 343 X azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coumarin 343 X azide is a blue-emitting fluorophore with an emission maximum around 480 nm. It is commonly used in fluorescence resonance energy transfer (FRET) applications, where it can act as a donor to transfer energy to other fluorophores. The azide group in this compound allows it to participate in click chemistry reactions, forming stable triazole linkages when reacted with alkynes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Coumarin 343 X azide can be synthesized through a multi-step organic synthesis process. The reaction conditions typically require the use of strong bases and oxidizing agents to achieve the desired transformations.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reagent addition. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: Coumarin 343 X azide undergoes various chemical reactions, including:
Oxidation: The coumarin core can be oxidized to form derivatives with different electronic properties.
Reduction: Reduction reactions can be used to modify the azide group or other functional groups on the molecule.
Substitution: The azide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and alkynes are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized coumarin derivatives with altered fluorescence properties.
Reduction: Reduced azide derivatives or other functionalized coumarins.
Substitution: Triazole-linked products formed through click chemistry reactions.
Scientific Research Applications
Coumarin 343 X azide is widely used in scientific research due to its unique properties:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: The compound is employed in fluorescence imaging and labeling of biological molecules.
Medicine: It is used in drug discovery and development, particularly in the design of fluorescent probes for diagnostic purposes.
Industry: this compound is utilized in the production of fluorescent dyes and materials for various industrial applications.
Mechanism of Action
The mechanism by which Coumarin 343 X azide exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The azide group can react with alkynes to form triazole linkages, which are stable and can be used to label or modify biological molecules.
Pathways: In FRET applications, the energy transfer from this compound to other fluorophores occurs through non-radiative dipole-dipole interactions.
Comparison with Similar Compounds
Coumarin 343 X azide is compared with other similar compounds to highlight its uniqueness:
Fluorescein: While both are used in FRET applications, fluorescein emits green light, whereas this compound emits blue light.
Rhodamine: Rhodamine is another fluorophore used in similar applications, but it has different spectral properties and chemical reactivity.
BODIPY: BODIPY dyes are known for their high fluorescence quantum yield, but this compound offers unique advantages in click chemistry reactions due to its azide group.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
Molecular Formula |
C25H32N6O4 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-[6-(3-azidopropylamino)-6-oxohexyl]-4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
InChI |
InChI=1S/C25H32N6O4/c26-30-29-12-6-11-27-21(32)9-2-1-3-10-28-24(33)20-16-18-15-17-7-4-13-31-14-5-8-19(22(17)31)23(18)35-25(20)34/h15-16H,1-14H2,(H,27,32)(H,28,33) |
InChI Key |
ZRKQCSLPBMELEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)NCCCCCC(=O)NCCCN=[N+]=[N-])CCCN3C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















